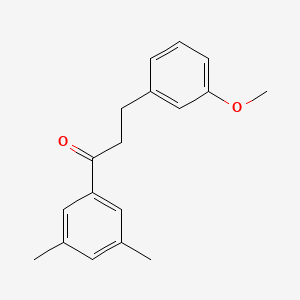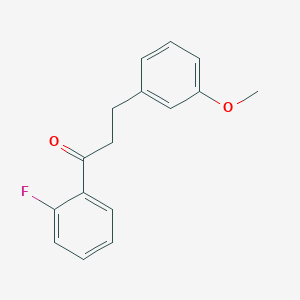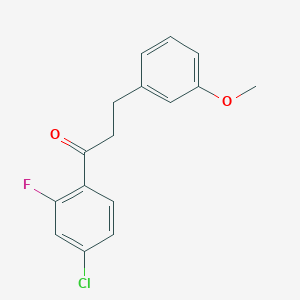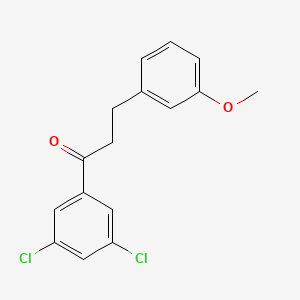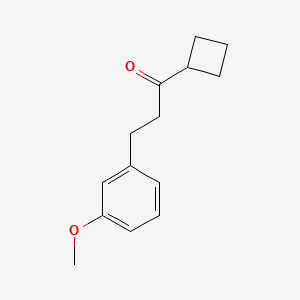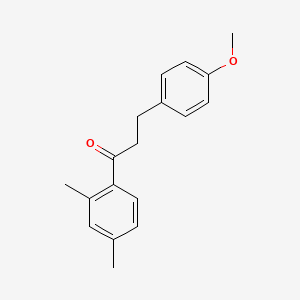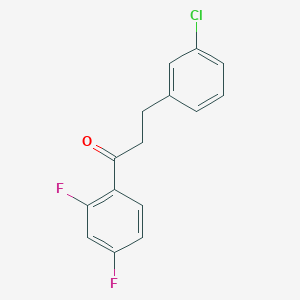
3-(3-Chlorophenyl)-2',4'-difluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-2',4'-difluoropropiophenone, commonly known as 3-CPDFP, is an organic compound with a wide range of scientific applications. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. 3-CPDFP is used in a variety of research applications, including medicinal chemistry, biochemistry, and drug design. It has a wide range of biochemical and physiological effects, and its structure can be used to create a variety of compounds with different properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
- Research on compounds similar to 3-(3-Chlorophenyl)-2',4'-difluoropropiophenone includes the synthesis and spectral analysis of related compounds. These studies focus on their molecular geometry and chemical reactivity, which are key aspects in the development of new materials and drugs (Satheeshkumar et al., 2017).
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations have been performed on similar molecules. These studies help in understanding the interaction of these compounds with biological molecules, which is crucial in drug design and material science (Viji et al., 2020).
Photophysical Properties
- Studies on related compounds involve examining their photophysical properties such as UV emission and fluorescent quantum yields. These properties are significant in the fields of optoelectronics and sensors (Satheeshkumar et al., 2017).
Crystal Structure Analysis
- Crystal structure analysis of compounds structurally similar to this compound provides insights into their molecular interactions and stability. Such information is valuable in the development of new materials with specific properties (Jasinski et al., 2009).
Biological Activity
- The biological activity of related compounds has been explored, especially their potential as antimicrobial agents. This research is crucial for developing new therapeutic agents (Limban et al., 2011).
Electropolymerization and Optoelectronic Properties
- Research includes studying the electropolymerization and optoelectronic properties of similar compounds. This is relevant in the field of polymer science, particularly in creating materials for electronic applications (Lu et al., 2015).
Solvent Extraction and Voltammetric Determination
- The study of solvent extraction and voltammetric determination using compounds similar to this compound is important in environmental analysis and monitoring (Khachatryan et al., 2005).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQSBCYMCXUHBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644453 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-42-3 |
Source


|
| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(2,4-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

